molecular formula C17H19FN2O3 B11388780 2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide

2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide

Cat. No.: B11388780
M. Wt: 318.34 g/mol
InChI Key: PZOKEXXQPHYOAM-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a fluorophenoxy group and a tetrahydrobenzoxazolyl moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide typically involves multiple steps:

  • Formation of the Fluorophenoxy Intermediate

      Starting Material: 4-fluorophenol.

      Reaction: 4-fluorophenol is reacted with an appropriate alkylating agent, such as butyl bromide, in the presence of a base like potassium carbonate to form 4-fluorophenoxybutane.

  • Formation of the Benzoxazole Intermediate

      Starting Material: 2-aminophenol.

      Reaction: 2-aminophenol is cyclized with an appropriate carboxylic acid derivative, such as butyric anhydride, under acidic conditions to form the tetrahydrobenzoxazole ring.

  • Coupling Reaction

      Reaction: The 4-fluorophenoxybutane is coupled with the tetrahydrobenzoxazole intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Products: Oxidation of the butanamide side chain could lead to the formation of carboxylic acids or ketones.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Products: Reduction of the amide group could yield the corresponding amine.

  • Substitution

      Reagents: Nucleophiles like sodium methoxide or potassium cyanide.

      Products: Substitution reactions on the fluorophenoxy ring could introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine

    Drug Development: The compound’s structure suggests potential pharmacological activities, making it a candidate for drug development.

    Diagnostics: Possible use in diagnostic assays due to its specific binding properties.

Industry

    Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Polymer Production: Potential use in the production of specialized polymers.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide involves its interaction with specific molecular targets. The fluorophenoxy group may facilitate binding to hydrophobic pockets in proteins, while the benzoxazole ring could interact with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide: Similar structure but with a chlorine atom instead of fluorine.

    2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

    Fluorine Substitution: The presence of a fluorine atom can significantly alter the compound’s reactivity and binding properties compared to chlorine or methyl groups.

    Biological Activity: The specific combination of fluorophenoxy and benzoxazole moieties may confer unique biological activities not seen in similar compounds.

This detailed overview provides a comprehensive understanding of 2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H19FN2O3

Molecular Weight

318.34 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide

InChI

InChI=1S/C17H19FN2O3/c1-2-15(22-12-9-7-11(18)8-10-12)16(21)19-17-13-5-3-4-6-14(13)20-23-17/h7-10,15H,2-6H2,1H3,(H,19,21)

InChI Key

PZOKEXXQPHYOAM-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=C2CCCCC2=NO1)OC3=CC=C(C=C3)F

Origin of Product

United States

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